3-Chloro-4-ethoxybenzotrifluoride
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Overview
Description
3-Chloro-4-ethoxybenzotrifluoride is an organic compound with the molecular formula C9H8ClF3O. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the third position and an ethoxy group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxybenzotrifluoride typically involves the reaction of 3-chlorobenzotrifluoride with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxybenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while oxidation can produce aldehydes or acids.
Scientific Research Applications
3-Chloro-4-ethoxybenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxybenzotrifluoride involves its interaction with various molecular targets. The chlorine and ethoxy groups influence its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorobenzotrifluoride
- 4-Chlorobenzotrifluoride
- 2-Bromo-4-chlorobenzaldehyde
Uniqueness
3-Chloro-4-ethoxybenzotrifluoride is unique due to the presence of both chlorine and ethoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and industrial processes.
Properties
IUPAC Name |
2-chloro-1-ethoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIWVOQGNYGRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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